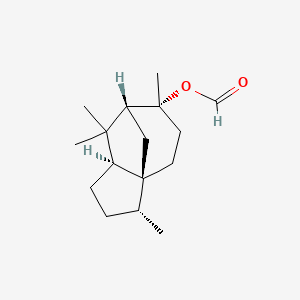
Cedrol formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cedrol formate is a synthetic fragrance compound that mimics the aroma of cedarwood. It is synthesized by reacting cedrol with formic acid, resulting in an ester form. This compound is defined as having a woody, spicy, and slightly sweet aroma, which makes it preferred in perfumes and other specific woody fragrance products . It is used in cosmetics, personal care products, and various forms in the chemical and agriculture industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cedrol formate is synthesized by esterification of cedrol with formic acid. The reaction typically involves heating cedrol and formic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of cedrol to this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where cedrol and formic acid are mixed and heated. The reaction mixture is then subjected to distillation to separate and purify the this compound. The purity of the final product is ensured through techniques such as fractional distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Cedrol formate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed back to cedrol and formic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives of cedrol.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Cedrol and formic acid.
Oxidation: Various oxidized derivatives of cedrol.
Reduction: Reduced derivatives of cedrol.
Aplicaciones Científicas De Investigación
Cedrol formate has a wide range of scientific research applications:
Chemistry: Used as a fragrance compound in the synthesis of other aroma chemicals.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Industry: Used in the formulation of perfumes, cosmetics, and personal care products due to its pleasant aroma.
Mecanismo De Acción
Cedrol formate is compared with other similar compounds, such as cedrol and cedrene:
Cedrol: A sesquiterpene alcohol found in the essential oil of conifers.
Cedrene: Another component of cedar oil, known for its insect-repelling properties.
Uniqueness: this compound is unique due to its esterified form, which enhances its fragrance properties and makes it more suitable for use in perfumes and cosmetics compared to its non-esterified counterparts .
Comparación Con Compuestos Similares
- Cedrol
- Cedrene
- Thujopsene
- β-Cedrene
Cedrol formate stands out for its specific aroma profile and its applications in various industries, making it a valuable compound in the field of fragrance chemistry.
Propiedades
Número CAS |
39900-38-4 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
(2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl) formate |
InChI |
InChI=1S/C16H26O2/c1-11-5-6-12-14(2,3)13-9-16(11,12)8-7-15(13,4)18-10-17/h10-13H,5-9H2,1-4H3 |
Clave InChI |
AHZYNUWTBDLJHG-UHFFFAOYSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O |
SMILES isomérico |
C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)OC=O |
SMILES canónico |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC=O |
Key on ui other cas no. |
39900-38-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















